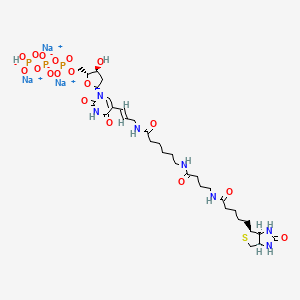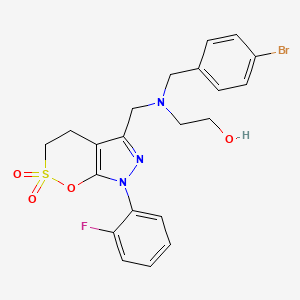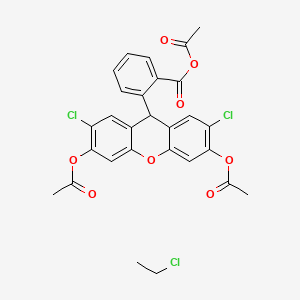
Biotin-16-dUTP (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-16-dUTP (trisodium): , also known as Biotin-16-deoxyuridine-5’-triphosphate, is a modified nucleotide used extensively in molecular biology. This compound is a biotinylated analog of deoxyuridine triphosphate (dUTP), which can be enzymatically incorporated into DNA or cDNA in place of its natural counterpart, dTTP. The biotin moiety allows for subsequent detection and purification using streptavidin or avidin-based systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Biotin-16-dUTP is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of biotin to a uridine derivative, followed by phosphorylation to form the triphosphate. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific catalysts to facilitate the coupling and phosphorylation steps .
Industrial Production Methods: : Industrial production of Biotin-16-dUTP involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: : Biotin-16-dUTP primarily undergoes enzymatic incorporation into DNA or cDNA. This incorporation can occur through various methods such as nick translation, random priming, and polymerase chain reaction (PCR). The compound can also participate in terminal transferase-mediated reactions for 3’-end labeling .
Common Reagents and Conditions: : The enzymatic incorporation of Biotin-16-dUTP typically requires DNA polymerases such as Taq polymerase, DNA polymerase I, and terminal deoxynucleotidyl transferase (TdT). The reactions are carried out under standard conditions for DNA synthesis, with optimized ratios of Biotin-16-dUTP to dTTP to ensure efficient incorporation .
Major Products: : The major products of these reactions are biotinylated DNA or cDNA molecules, which can be detected and purified using streptavidin or avidin-based systems. These biotinylated products are used in various downstream applications such as hybridization assays and affinity purification .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Biotin-16-dUTP is used to create biotinylated DNA probes for detecting specific nucleic acid sequences. These probes are employed in techniques such as Southern and Northern blotting, in situ hybridization, and sandwich assays .
Biology: : In biological research, Biotin-16-dUTP is used for labeling DNA in various assays, including the TUNEL assay for detecting apoptosis and replication foci labeling in cell nuclei. The biotinylated DNA can be visualized using fluorescently labeled streptavidin .
Medicine: : In medical research, Biotin-16-dUTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases. It is also used in the development of biotinylated therapeutic agents for targeted drug delivery .
Industry: : In the biotechnology industry, Biotin-16-dUTP is used in the production of biotinylated DNA probes for various applications, including quality control and process monitoring. It is also used in the development of biotinylated reagents for research and diagnostic purposes .
Mécanisme D'action
Biotin-16-dUTP exerts its effects by being enzymatically incorporated into DNA or cDNA in place of dTTP. The biotin moiety attached to the nucleotide allows for subsequent detection and purification using streptavidin or avidin-based systems. The incorporation of Biotin-16-dUTP into DNA does not significantly alter the structure or function of the DNA, allowing it to be used in various molecular biology applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-11-dUTP: Another biotinylated nucleotide with a shorter linker between the biotin and the nucleotide.
Biotin-16-dCTP: A biotinylated analog of deoxycytidine triphosphate (dCTP).
Digoxigenin-11-dUTP: A nucleotide analog labeled with digoxigenin instead of biotin
Uniqueness: : Biotin-16-dUTP is unique due to its 16-atom linker, which provides optimal substrate properties for enzymatic incorporation and efficient detection of the biotin moiety. The longer linker facilitates better interaction between biotin and streptavidin or avidin, making it highly effective for various labeling and detection applications .
Propriétés
Formule moléculaire |
C32H49N7Na3O18P3S |
|---|---|
Poids moléculaire |
1013.7 g/mol |
Nom IUPAC |
trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C32H52N7O18P3S.3Na/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29;;;/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49);;;/q;3*+1/p-3/b8-6+;;;/t21-,22-,23+,24-,28+,29-;;;/m0.../s1 |
Clé InChI |
VCISKNCAAUVWCE-MIPYBCABSA-K |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)

![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
